Phosphorothioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) ester
Overview
Description
Phosphorothioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) ester is a chemical compound with the CAS number 2275-23-2. It is a straw-colored liquid used primarily as a systemic insecticide and acaricide effective against sucking insects. This compound is part of the organophosphorus pesticide family and is known for its effectiveness in pest control.
Mechanism of Action
Target of Action
It is known to be used as an effective and low-toxicity organophosphorus pesticide . Pesticides typically target enzymes or proteins essential for the survival of pests.
Mode of Action
The mode of action of this compound involves inhibiting the enzyme activity of pests or interfering with their growth and reproduction processes . This leads to the death of the pests, thereby protecting the crops.
Result of Action
The result of the action of this compound is the effective control of pests, particularly aphids . By inhibiting essential enzymes and interfering with growth and reproduction, it causes the death of pests and protects crops.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature, humidity, and pH can affect its stability and effectiveness. The compound is described as stable under normal temperature conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from phosphorothioic acid and various organic compounds. The synthesis involves the reaction of phosphorothioic acid with dimethyl sulfate and subsequent reactions with other organic intermediates to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the raw materials are mixed under controlled conditions of temperature and pressure. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various alkyl halides and amines are used as reagents.
Major Products Formed:
Oxidation typically results in the formation of phosphoric acid derivatives.
Reduction reactions yield reduced phosphorothioic acid derivatives.
Substitution reactions produce various substituted phosphorothioic acid esters.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to insecticide mechanisms and pest control strategies.
Medicine: Investigated for potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester: Used as a systemic insecticide.
Vamidothion: Another organophosphorus pesticide with similar applications.
Uniqueness: Phosphorothioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) ester is unique due to its specific chemical structure, which provides enhanced stability and effectiveness compared to similar compounds.
Properties
CAS No. |
70898-34-9 |
---|---|
Molecular Formula |
C8H18NO6PS2 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
2-(2-dimethoxyphosphorylsulfanylethylsulfonyl)-N-methylpropanamide |
InChI |
InChI=1S/C8H18NO6PS2/c1-7(8(10)9-2)18(12,13)6-5-17-16(11,14-3)15-4/h7H,5-6H2,1-4H3,(H,9,10) |
InChI Key |
KOLMGNAVOCHIPY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC)S(=O)(=O)CCOP(=S)(OC)OC |
Isomeric SMILES |
C[C@@H](C(=O)NC)S(=O)(=O)CCOP(=S)(OC)OC |
Canonical SMILES |
CC(C(=O)NC)S(=O)(=O)CCSP(=O)(OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Vamidothion sulfone; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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